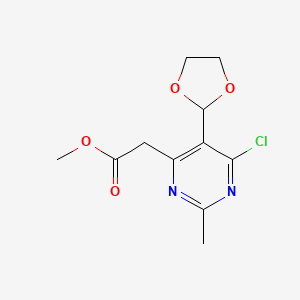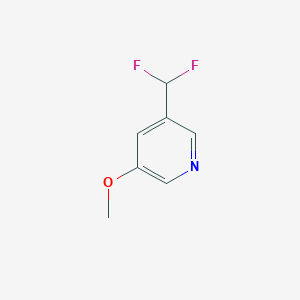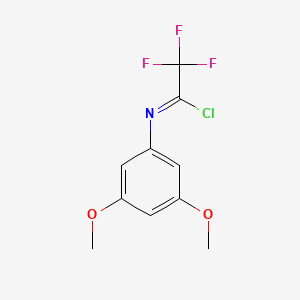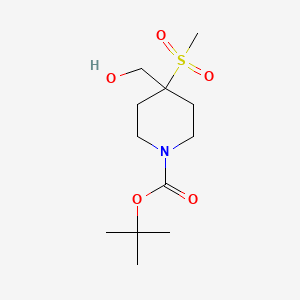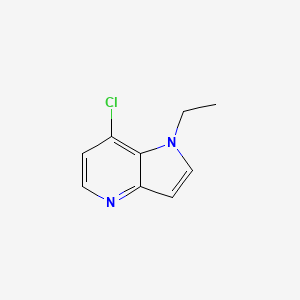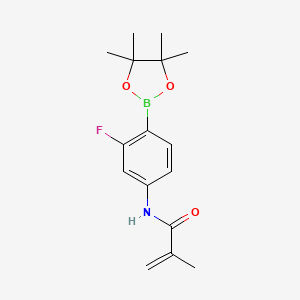
2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester is a specialized chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methacrylamide group, and a boronic acid moiety, all of which contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative, which can be achieved through the reaction of a phenylboronic acid with a fluorinating agent.
Methacrylamide Introduction: The methacrylamide group is introduced through a reaction with methacryloyl chloride or methacryloyl anhydride.
Pinacol Esterification: The final step involves the esterification of the boronic acid with pinacol, resulting in the formation of the pinacol ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to modify the fluorine atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methacrylamidophenylboronic Acid Pinacol Ester exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in a range of biological and chemical processes.
Comparison with Similar Compounds
2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester: This compound is structurally similar but contains a methoxycarbonyl group instead of a methacrylamide group.
4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: This compound has a carboxylic acid group instead of a methacrylamide group.
Properties
Molecular Formula |
C16H21BFNO3 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H21BFNO3/c1-10(2)14(20)19-11-7-8-12(13(18)9-11)17-21-15(3,4)16(5,6)22-17/h7-9H,1H2,2-6H3,(H,19,20) |
InChI Key |
VGDCSTMCJKBZLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C(=C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


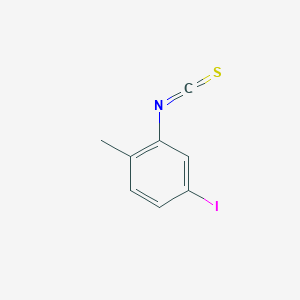
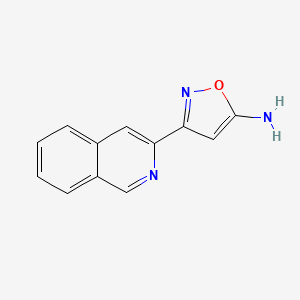
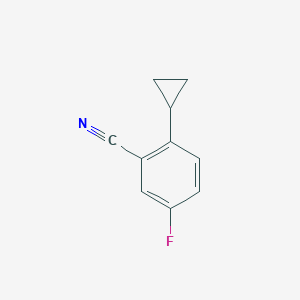
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
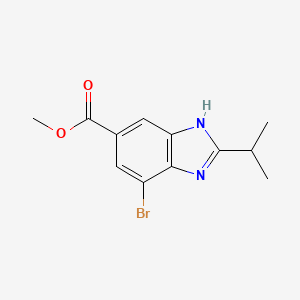
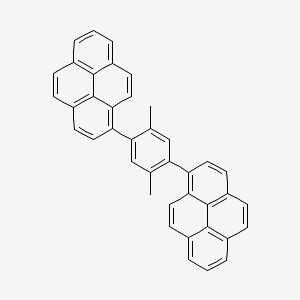
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)

